molecular formula C11H12N2O2S B1269286 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine CAS No. 23111-45-7

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine

Cat. No.: B1269286
CAS No.: 23111-45-7
M. Wt: 236.29 g/mol
InChI Key: NRGCDEWBJMQJBX-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Biological Activities

  • Anthelmintic and Anti-inflammatory Activities : New derivatives including 4-(3,4-dimethoxy-phenyl)-5-phenylsulfanyl-thiazol-2-ylamine showed notable anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010).
  • Antimicrobial Activity : Sulfide and sulfone derivatives of thiazol-2-ylamines, including compounds structurally related to 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine, demonstrated effective antimicrobial properties against various bacterial strains (Badiger, Mulla, Khazi, & Khazi, 2013).

2. Chemical and Physical Properties

  • Azo Dyes : Derivatives of (dialkylamino)thiazole dimers, which can be related to this compound, were used in synthesizing azo dyes with notable UV–VIS absorption spectra (Kim, Funabiki, Muramatsu, Shibata, Kim, Shiozaki, Hartmann, & Matsui, 2001).
  • Corrosion Inhibition : Thiazoles like 4-phenylthiazole-2-amine have been studied for their potential as corrosion inhibitors, demonstrating significant efficiency in protecting copper surfaces in acidic environments (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

3. Pharmaceutical Research

  • Inhibitors of Kynurenine 3-Hydroxylase : N-(4-Phenylthiazol-2-yl)benzenesulfonamides, structurally similar to this compound, were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, important for studying neuronal injury (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).

4. Other Applications

  • Synthesis of Sugar Derivatives : The compound was used in synthesizing new glucopyranosylthiazoles, showcasing its versatility in chemical synthesis (Darehkordi, Ramezani, & Ranjbar-Karimi, 2013).
  • Kinase Inhibition : Some analogs of this compound were found to have significant inhibitory effects on cyclin-dependent kinases, suggesting potential in cancer research (Wang et al., 2004).

Mechanism of Action

Target of Action

4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine primarily targets nicotinic acetylcholine receptors (nAChRs), specifically the α7 subtype . These receptors are crucial for neurotransmission and are involved in various neural processes, including cognitive function and neuroprotection.

Mode of Action

The compound acts as an agonist at the α7 nAChRs, binding to the receptor sites and mimicking the action of acetylcholine. This binding leads to the opening of ion channels, allowing the influx of calcium ions (Ca²⁺) into the neuron . The increased intracellular calcium concentration triggers a cascade of intracellular signaling pathways.

Biochemical Pathways

Upon activation of the α7 nAChRs, several downstream signaling pathways are affected, including the MAPK/ERK pathway and the PI3K/Akt pathway . These pathways are involved in cell survival, differentiation, and synaptic plasticity. The activation of these pathways can lead to enhanced cognitive functions and neuroprotection.

Pharmacokinetics

The pharmacokinetic profile of this compound includes its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed and distributed throughout the body, with a high affinity for the central nervous system. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal route . These properties contribute to its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the activation of α7 nAChRs by this compound results in increased synaptic transmission and enhanced neuroplasticity . At the cellular level, this leads to improved cognitive functions, neuroprotection, and potentially, the alleviation of neurodegenerative symptoms.

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the stability and efficacy of this compound . For instance, extreme pH levels can lead to the degradation of the compound, while optimal temperatures ensure its stability and activity. Additionally, the presence of competing ions can affect its binding affinity to the α7 nAChRs.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGCDEWBJMQJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353565
Record name 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23111-45-7
Record name 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-(2,4-dimethoxyphenyl)ethanone (14.5 g, 55.8 mmol) and thiourea (4.32 g, 56.7 mmol) in 95% EtOH (110 mL) was heated at reflux for 60 min. The solution was concentrated and mixed with water (100 mL) and saturated aqueous Na2CO3 (5.0 mL). The resultant precipitate was filtered and recrystallized in toluene. The solids were filtered and dried under vacuum to give 4-(2,4-dimethoxyphenyl)thiazol-2-amine (10.9 g) as yellow solids in 62% yield: 1H NMR (500 MHz, DMSO-d6) δ 8.60 (s, 2 H), 7.53 (s, 1 H), 6.97 (s, 1 H), 6.69 (s, 1 H), 6.67-6.63 (m, 1 H), 3.86 (s, 3 H), 3.80 (s, 3 H).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
4.32 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One

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